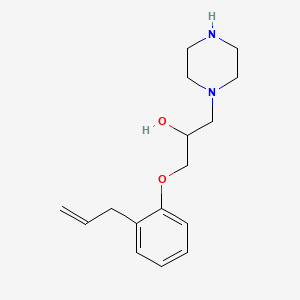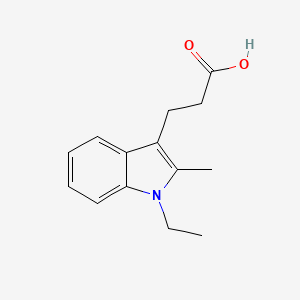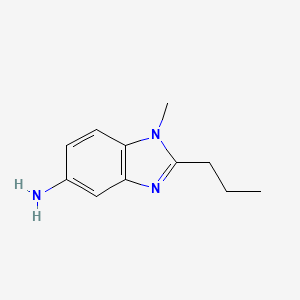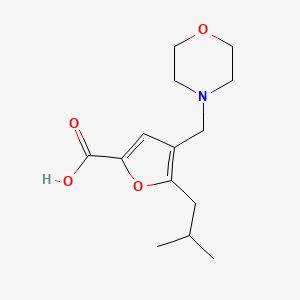
1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol
説明
1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol (APPP) is an organic compound with a wide range of applications in the scientific research field. APPP is a relatively new compound that has been developed to replace other compounds with similar properties, such as benzodiazepines and other drugs with sedative and anxiolytic effects. APPP has been studied extensively for its potential use in laboratory experiments and clinical studies.
作用機序
The mechanism of action of 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol is not yet fully understood. However, it is believed that the compound acts on the central nervous system by binding to GABA receptors in the brain. This binding is thought to increase the activity of GABA, which is an inhibitory neurotransmitter that helps to regulate anxiety levels. In addition, it is believed that this compound may also act on other receptors in the brain, such as the serotonin and dopamine receptors, which are involved in mood regulation.
Biochemical and Physiological Effects
This compound has been studied for its potential use in laboratory experiments, and it has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-anxiety and sedative properties similar to those of benzodiazepines. In addition, this compound has been found to possess neuroprotective and antioxidant properties, and it has been found to have anti-inflammatory and anti-cancer effects. Furthermore, this compound has been found to possess anticonvulsant and antiepileptic effects, and it has been found to have neuroprotective and neuroregenerative effects.
実験室実験の利点と制限
1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol has a wide range of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and it has a good safety profile and low toxicity. In addition, this compound has been found to possess a wide range of biochemical and physiological effects, which makes it a useful tool for laboratory experiments. However, one of the main limitations of this compound is that the mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental conditions.
将来の方向性
The potential applications of 1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol are vast, and there are many potential future directions for this compound research. One potential direction is to further investigate the mechanism of action of this compound, as this will allow researchers to better understand its effects in different experimental conditions. In addition, further research is needed to investigate the potential therapeutic applications of this compound, as it has been found to possess a wide range of biochemical and physiological effects. Furthermore, further research is needed to investigate the potential side effects of this compound, as this will allow researchers to better understand its safety profile and toxicity. Finally, further research is needed to investigate the potential applications of this compound in clinical studies, as this will allow researchers to better understand its potential therapeutic benefits.
科学的研究の応用
1-(2-Allyl-phenoxy)-3-piperazin-1-yl-propan-2-ol has a wide range of applications in the scientific research field. It has been studied for its potential use as a sedative and anxiolytic agent, and it has been shown to possess anti-anxiety and sedative properties similar to those of benzodiazepines. This compound has also been studied for its potential use in laboratory experiments, as it has been found to possess a wide range of biochemical and physiological effects. In addition, this compound has been studied for its potential use in clinical studies, as it has been found to have a good safety profile and low toxicity.
特性
IUPAC Name |
1-piperazin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-5-14-6-3-4-7-16(14)20-13-15(19)12-18-10-8-17-9-11-18/h2-4,6-7,15,17,19H,1,5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEZXLBLUNQIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCNCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine](/img/structure/B3163250.png)

![N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine](/img/structure/B3163257.png)
![1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one](/img/structure/B3163264.png)
![{[1-(2-Methoxyethyl)piperidin-4-YL]methyl}-(pyridin-4-ylmethyl)amine](/img/structure/B3163270.png)
![4-[(3-Fluorophenyl)azo]-morpholine](/img/structure/B3163293.png)
![({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163304.png)






